Azetidine hydrochloride

Overview

Description

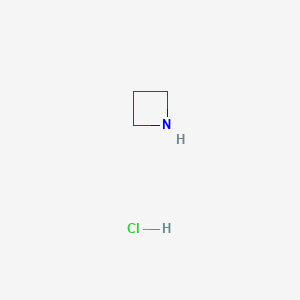

Azetidine hydrochloride is the hydrochloride salt of azetidine, a saturated four-membered heterocyclic amine (C₃H₇N·HCl). Azetidine’s strained ring structure imparts unique reactivity, making it valuable in medicinal chemistry as a building block for drug discovery. The compound is typically synthesized via cyclization reactions followed by deprotection of sulfinamide intermediates, yielding the hydrochloride salt for improved stability and solubility . For example, this compound salts are intermediates in the synthesis of amides and other derivatives, which are critical for optimizing pharmacokinetic properties in drug candidates .

Key physicochemical properties include high solubility in polar aprotic solvents like DMF, which facilitates reactions but complicates purification . While direct data on this compound’s molecular weight are sparse, analogous compounds (e.g., 3-substituted azetidine hydrochlorides) suggest a molecular weight range of 109–161 g/mol depending on substituents .

Preparation Methods

Synthetic Routes and Reaction Conditions: Azetidine hydrochloride can be synthesized through various methods. One common approach involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method includes the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation in an alkaline aqueous medium . Additionally, azetidines can be prepared through the intramolecular amination of organoboronates .

Industrial Production Methods: Industrial production of this compound often involves the direct alkylation of 1-azabicyclo[1.1.0]butane with organometal reagents in the presence of copper(II) triflate as a catalyst . This method allows for the preparation of azetidines bearing various functional groups, making it suitable for large-scale production.

Chemical Reactions Analysis

C(sp3)–H Arylation

Azetidines can undergo C(sp3)–H arylation reactions using palladium catalysts and directing groups. For instance, the Schreiber group reported a method for C(sp3)–H arylation of azetidines using 8-aminoquinoline as a directing group and N-TFA protection of the azetidine ring . The optimized conditions involve Pd(OAc)2, AgOAc, and (BnO)2PO2H in DCE at 110 °C .

Addition Reactions

Both 1- and 2-azetines (unsaturated analogs of azetidine) undergo addition reactions to produce substituted azetidines. These reactions include radical addition, acid-facilitated addition, metal-catalyzed addition, β-lactam formation, hydride reduction, base-facilitated addition, and metal-catalyzed hydrogenation .

Ring Transformations

Azetidines can be synthesized via ring transformation of oxiranes. Regio- and diastereoselective synthesis of 2-arylazetidines can be performed from appropriately substituted oxiranes .

Functionalization Reactions

Azetidines can be functionalized through various reactions such as stereoselective C(sp3)–H functionalization, diastereoselective alkylation, chemoselective displacement, direct lithiation, and acylation .

Cleavage Reactions

Protected azetidines undergo sulfinamide cleavage to produce azetidine hydrochloride salt . N-TFA protecting groups on azetidines can be removed via hydrolysis, releasing the corresponding amine in mild alkaline solutions .

[3+2]-Cycloaddition reactions

1- and 2-azetines can undergo [3+2]-Cycloaddition reactions to form fused heterocycles .

Scientific Research Applications

Medicinal Chemistry

Azetidine derivatives have been explored for their potential as pharmaceutical agents. Notably, several studies have highlighted their efficacy as inhibitors of dopamine uptake, which is crucial for developing treatments for conditions such as methamphetamine abuse. For instance, cis-4-methoxy azetidine analogs demonstrated potent inhibition of [^3H]dopamine uptake with Ki values as low as 24 nM, suggesting strong potential as clinical candidates .

Synthesis of Bioactive Compounds

Recent advancements in synthetic methodologies have enabled the creation of functionalized azetidines. These compounds serve as scaffolds in drug discovery due to their ability to mimic amino acids and other biologically relevant structures. For example, azetidines have been utilized in the synthesis of bicyclic compounds that exhibit antimalarial properties .

Polymer Chemistry

Azetidine hydrochloride has also found applications in polymer synthesis. Its reactive nature allows it to participate in ring-opening reactions, which can lead to the formation of novel polymeric materials with desirable properties. The versatility of azetidines enables their use in various catalytic processes, including Michael additions and Suzuki reactions .

Case Studies

Mechanism of Action

The mechanism of action of azetidine hydrochloride involves its ability to undergo ring-opening reactions due to the significant ring strain. This reactivity allows it to interact with various molecular targets, including enzymes and receptors, leading to its biological effects. The polar nitrogen atom in the azetidine ring plays a crucial role in its interactions with biological molecules .

Comparison with Similar Compounds

Azetidine hydrochloride is compared below with structurally and functionally related compounds, focusing on synthesis, properties, and applications.

Substituted Azetidine Hydrochlorides

Table 1: Structural and Functional Comparisons

Key Findings :

- Reactivity : Substituted derivatives like 3-methoxythis compound exhibit enhanced steric hindrance, reducing ring-opening reactions compared to the parent compound .

- Solubility : Polar substituents (e.g., -OH in azetidin-3-ol hydrochloride) improve aqueous solubility, whereas hydrophobic groups (e.g., -CH₃) favor lipid membrane permeability .

- Applications : 3-Methoxy derivatives are explored as serotonin reuptake inhibitors, while 3-methyl variants serve as intermediates in antibacterial agents .

Other Cyclic Amine Hydrochlorides

Table 2: Comparison with Piperidine and Pyrrolidine Derivatives

Key Findings :

- Ring Strain : Azetidine’s smaller ring increases reactivity, enabling rapid cycloadditions and nucleophilic substitutions compared to piperidine or pyrrolidine .

- Thermal Stability : Piperidine hydrochloride is more thermally stable, making it suitable for high-temperature reactions, whereas azetidine derivatives require milder conditions .

Pharmaceutical Hydrochlorides

Table 3: Comparison with Clinically Used Hydrochlorides

Key Findings :

- Structural Complexity : Pharmaceutical hydrochlorides like cimetidine feature multi-heteroatom systems, unlike the simple azetidine backbone .

- Analytical Methods : Tizanidine hydrochloride requires stringent HPLC protocols (e.g., resolution ≥6 between peaks), whereas azetidine derivatives are analyzed via simpler NMR or IR techniques .

Biological Activity

Azetidine hydrochloride is a derivative of azetidine, a four-membered cyclic amine known for its significant biological activity and applications in medicinal chemistry. This article delves into the biological activities associated with this compound, exploring its mechanisms, therapeutic potential, and relevant case studies.

Overview of this compound

This compound (CAS Number: 36520-39-5) is characterized by its unique structural properties that contribute to its biological activities. The compound is recognized for its potential as a pharmacological agent, particularly in neuroprotection and as a reuptake inhibitor for neurotransmitters.

-

Neuroprotective Effects :

- Recent studies have highlighted the neuroprotective properties of azetidine derivatives against neurotoxic agents. For instance, KHG26792, a novel azetidine derivative, demonstrated significant protection against MPP+-induced neurotoxicity in SH-SY5Y cells. This protection was associated with the modulation of apoptosis-related proteins (Bcl-2 and Bax), suppression of caspase-3 activity, and regulation of mitochondrial dysfunction .

- Reuptake Inhibition :

- Regulation of Oxidative Stress :

Study 1: Neuroprotective Effects in Parkinson's Disease Models

In a cellular model using SH-SY5Y cells exposed to MPP+, KHG26792 was found to:

- Dose-dependently protect against cell death.

- Regulate mitochondrial potential and ATP levels.

- Modulate glutathione peroxidase activity, indicating a protective mechanism against oxidative stress .

Study 2: Triple Reuptake Inhibition

Research on various azetidine derivatives has established their efficacy as inhibitors of serotonin, norepinephrine, and dopamine transporters. These findings suggest their potential utility in treating mood disorders by enhancing neurotransmitter availability in synaptic clefts .

Data Tables

| Biological Activity | Effect | Mechanism |

|---|---|---|

| Neuroprotection | Attenuation of MPP+-induced toxicity | Regulation of Bcl-2/Bax and caspase-3 |

| Reuptake Inhibition | Increased neurotransmitter levels | Inhibition of serotonin/norepinephrine/dopamine transporters |

| Oxidative Stress Regulation | Decreased ROS production | Modulation of glutathione peroxidase |

Recent Advances in Research

Recent literature emphasizes the versatility and potential of azetidines in drug discovery. Advances include:

- Synthetic Methodologies : Novel synthetic routes have been developed to create functionalized azetidines that exhibit enhanced biological activity .

- Therapeutic Applications : Azetidine derivatives are being explored for their roles in treating various neurological disorders due to their ability to penetrate the blood-brain barrier effectively .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Azetidine hydrochloride and its derivatives?

this compound (CAS 36520-39-5) and its derivatives are typically synthesized via ring-closure reactions or functionalization of pre-existing azetidine frameworks. For example:

- Azetidine-3-carboxylic acid (CAS 36476-78-5) can be synthesized by carboxylation of azetidine using carbon dioxide under high pressure .

- 3-Hydroxythis compound (CAS 18621-18-6) may involve hydroxylation of a protected azetidine intermediate followed by acidic deprotection . Methodological Note: Use inert atmospheres (e.g., nitrogen) to prevent oxidation, and characterize intermediates via NMR and mass spectrometry to confirm structural integrity.

Q. How should this compound be safely stored and handled in the lab?

- Storage : Keep in a tightly sealed container in a cool (≤25°C), dry, and well-ventilated area. Protect from light and incompatible materials (e.g., strong oxidizers) .

- Handling : Use nitrile gloves (test compatibility with glove selection charts ) and safety goggles. Conduct work in a fume hood to minimize inhalation risks .

- Spill Management : Follow institutional protocols (e.g., UGA Chemical Safety Manual guidelines: isolate area, use absorbent materials, and dispose as hazardous waste) .

Q. What analytical techniques are suitable for characterizing this compound purity and structure?

- HPLC : Use a C18 column with a mobile phase of phosphate buffer (pH 7.5) and acetonitrile (80:20). Monitor retention times and peak purity (see Table 1) .

- NMR/FTIR : Confirm structural identity via characteristic peaks (e.g., azetidine ring protons at δ 3.5–4.0 ppm in H NMR) .

- Elemental Analysis : Verify chloride content via titration or ion chromatography .

Table 1 : Example HPLC Parameters for this compound Analysis

| Parameter | Specification |

|---|---|

| Column | C18, 250 mm × 4.6 mm, 5 µm |

| Mobile Phase | Phosphate buffer:ACN (80:20) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Retention Time | ~8–10 minutes (adjust as needed) |

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity of this compound across studies?

- Comparative Analysis : Replicate experiments under varying conditions (e.g., pH, solvent polarity) to identify confounding factors. For instance, aqueous stability may differ in buffered vs. unbuffered systems .

- Statistical Validation : Use tools like ANOVA to assess reproducibility. Document uncertainties (e.g., instrument error ±2%) and validate with independent methods (e.g., LC-MS vs. NMR) .

- Literature Review : Cross-reference studies for methodological differences (e.g., reagent grades, temperature control) .

Q. What strategies improve this compound’s stability in biological assays?

- pH Optimization : Maintain pH 4–6 to minimize hydrolysis. Use citrate or acetate buffers for enhanced stability .

- Lyophilization : Prepare stock solutions in water, lyophilize, and store at -20°C. Reconstitute immediately before use .

- Antioxidants : Add 0.1% ascorbic acid to prevent oxidative degradation in cell culture media .

Q. How does stereochemistry influence the bioactivity of Azetidine derivatives?

- Case Study : L-Azetidine-2-carboxylic acid (CAS 2133-34-8) acts as a proline analog, disrupting collagen synthesis in plants, whereas its D-enantiomer shows no activity .

- Methodological Approach : Use chiral HPLC or enzymatic resolution to isolate enantiomers. Test in vitro models (e.g., BV2 microglia for anti-inflammatory effects ).

- Computational Modeling : Perform molecular docking to predict binding affinity differences between stereoisomers and target proteins (e.g., TLR4 ).

Q. Methodological Resources

- Synthetic Protocols : Reference CAS-specific procedures for derivatives .

- Safety Compliance : Adapt Amantadine hydrochloride SOPs (e.g., spill protocols , PPE guidelines ) for this compound, consulting its SDS for compound-specific hazards.

- Data Reporting : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for experimental reproducibility .

Properties

IUPAC Name |

azetidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7N.ClH/c1-2-4-3-1;/h4H,1-3H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGQULGDOROIPJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40957822 | |

| Record name | Azetidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40957822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

93.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36520-39-5 | |

| Record name | Azetidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40957822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Azetidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.